

An In-depth Technical Guide to Ethyl Acetoacetate-d5

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Compound of Interest

Compound Name: Ethyl acetoacetate-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Ethyl acetoacetate-d5**, a deuterated isotopologue of ethyl acetoacetate. This document is intended for use by professionals in research, scientific, and drug development fields who utilize stable isotope-labeled compounds as internal standards or tracers in their analytical methodologies.

Chemical and Physical Properties

Ethyl acetoacetate-d5, also known as Ethyl (2,2,4,4,4-d5)acetoacetate, is a stable isotope-labeled version of ethyl acetoacetate, with five hydrogen atoms replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.^[1]

General Properties

Property	Value	Source
Chemical Name	Butanoic-2,2,4,4,4-d5 acid, 3-oxo-, ethyl ester	[2]
Synonyms	Ethyl acetylacetate-d5, Ethyl 3-oxobutanoate-d5	[1]
CAS Number	55514-60-8	[2]
Molecular Formula	C ₆ H ₅ D ₅ O ₃	[2]
Molecular Weight	135.17 g/mol	
Appearance	Colorless to light yellow liquid	
Isotopic Purity	≥ 98 atom % D	
Chemical Purity	≥ 99%	

Physical Properties

Precise physical property data for **Ethyl acetoacetate-d5** is not readily available in the literature. However, the properties of its non-deuterated analogue, ethyl acetoacetate, can be used as a close approximation.

Property	Value (for Ethyl Acetoacetate)	Source
Boiling Point	180.8 °C at 760 mmHg	
Density	1.029 g/mL at 20 °C	
Refractive Index (n ²⁰ /D)	1.419	
Melting Point	-43 °C	
Solubility in Water	2.86 g/100 mL at 20 °C	

Experimental Protocols

Synthesis of Ethyl Acetoacetate-d5

The synthesis of **Ethyl acetoacetate-d5** can be achieved through a two-step process: the Claisen condensation of ethyl acetate to form ethyl acetoacetate, followed by deuterium exchange at the acidic α - and γ -positions.

Step 1: Claisen Condensation for the Synthesis of Ethyl Acetoacetate

This classic organic reaction involves the base-catalyzed self-condensation of ethyl acetate.

- Materials:
 - Ethyl acetate (anhydrous)
 - Sodium metal or sodium ethoxide
 - Anhydrous ethanol (if using sodium metal)
 - 50% Acetic acid
 - Calcium chloride (anhydrous)
 - Round-bottom flask with a reflux condenser
 - Heating mantle
 - Separatory funnel
 - Distillation apparatus
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, place anhydrous ethyl acetate.
 - If using sodium metal, add it in small, clean pieces to anhydrous ethanol in a separate flask to prepare sodium ethoxide. Once the sodium has completely reacted, add this solution to the ethyl acetate. If using commercially available sodium ethoxide, add it directly to the ethyl acetate.

- Gently heat the mixture to initiate the reaction. Once started, the reaction is typically exothermic and may require cooling to control the rate.
- After the initial vigorous reaction subsides, continue to reflux the mixture until the reaction is complete (typically several hours).
- Cool the reaction mixture and neutralize it by the slow addition of 50% acetic acid.
- Transfer the mixture to a separatory funnel. The ethyl acetoacetate layer will separate. Wash the organic layer with a saturated sodium chloride solution to aid separation.
- Dry the collected organic layer over anhydrous calcium chloride.
- Purify the crude ethyl acetoacetate by fractional distillation under reduced pressure. The boiling point of ethyl acetoacetate is approximately 76-80 °C at 18 mmHg.

Step 2: Deuterium Exchange

The α - and γ -protons of ethyl acetoacetate are acidic and can be exchanged for deuterium in the presence of a deuterium source and a base catalyst.

- Materials:
 - Ethyl acetoacetate (from Step 1)
 - Deuterium oxide (D_2O) or deuterated ethanol (C_2H_5OD)
 - Potassium carbonate (anhydrous) or another suitable base
 - Round-bottom flask with a reflux condenser
 - Magnetic stirrer
- Procedure:
 - Place the purified ethyl acetoacetate in a round-bottom flask.
 - Add a large excess of the deuterium source (e.g., D_2O or C_2H_5OD).

- Add a catalytic amount of a base, such as anhydrous potassium carbonate.
- Stir the mixture at room temperature or gently heat under reflux for several hours to facilitate the exchange. The progress of the exchange can be monitored by ^1H NMR spectroscopy by observing the disappearance of the signals corresponding to the α - and γ -protons.
- After the exchange is complete, carefully neutralize the catalyst with a weak acid if necessary.
- Isolate the **Ethyl acetoacetate-d5** by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Dry the organic extract over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
- Remove the solvent under reduced pressure to obtain the final product, **Ethyl acetoacetate-d5**.

Spectroscopic Data

While a dedicated spectrum for **Ethyl acetoacetate-d5** is not publicly available, its spectroscopic characteristics can be predicted based on the known spectra of the non-deuterated compound and the principles of NMR and MS.

^1H NMR Spectroscopy

In the ^1H NMR spectrum of **Ethyl acetoacetate-d5**, the signals corresponding to the protons at the α - (methylene) and γ - (methyl) positions will be absent or significantly reduced in intensity due to their replacement with deuterium. The spectrum will be dominated by the signals from the ethyl group protons.

- Expected ^1H NMR (CDCl_3):
 - δ 4.19 (q, 2H, $-\text{OCH}_2\text{CH}_3$)
 - δ 1.29 (t, 3H, $-\text{OCH}_2\text{CH}_3$)

- The singlets for the keto-form CH_2 ($\delta \sim 3.4$ ppm) and CH_3 ($\delta \sim 2.2$ ppm), and the vinyl proton of the enol form ($\delta \sim 5.0$ ppm) will be absent.

Mass Spectrometry

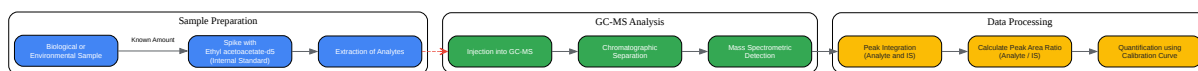
In the mass spectrum of **Ethyl acetoacetate-d5**, the molecular ion peak will be observed at m/z 135, which is 5 mass units higher than that of the non-deuterated compound (m/z 130). The fragmentation pattern will also be shifted accordingly, reflecting the presence of five deuterium atoms.

Applications and Workflows

Ethyl acetoacetate-d5 is primarily used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical similarity to the non-deuterated analyte ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, while its mass difference allows for its distinct detection by the mass spectrometer.

Workflow for Use as an Internal Standard in GC-MS Analysis

The following diagram illustrates a typical workflow for the use of **Ethyl acetoacetate-d5** as an internal standard in a quantitative GC-MS analysis.



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Workflow for GC-MS analysis using an internal standard.

Safety and Handling

The toxicological properties of **Ethyl acetoacetate-d5** have not been thoroughly investigated. Therefore, it should be handled with the same precautions as its non-deuterated counterpart, ethyl acetoacetate. Ethyl acetoacetate is considered an irritant to the eyes, skin, and respiratory system and may be harmful if ingested or inhaled.

- **Handling:** Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.

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References

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